

Technical Support Center: 7-Methoxyquinazolin-4(1H)-one Experiments

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Compound of Interest

Compound Name: 7-Methoxyquinazolin-4(1H)-one

Cat. No.: B102931

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **7-Methoxyquinazolin-4(1H)-one**.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of **7-Methoxyquinazolin-4(1H)-one**.

1. Low or No Product Yield

- Question: I am observing a very low yield or no formation of **7-Methoxyquinazolin-4(1H)-one**. What are the potential causes and how can I troubleshoot this?
 - Answer: Low or no yield is a frequent challenge in quinazolinone synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2]
 - Possible Cause: Poor Quality of Starting Materials
 - Solution: Ensure the purity of your starting materials, particularly 2-amino-4-methoxybenzoic acid and formamide. Impurities can lead to unwanted side reactions.[1] Consider purifying starting materials if their quality is uncertain.

- Possible Cause: Suboptimal Reaction Conditions

- Solution:

- Temperature: The Niementowski reaction, a common method for this synthesis, often requires high temperatures.^[3] If the temperature is too low, the reaction may not proceed; if too high, degradation can occur. An optimal temperature is typically around 130-135°C when using formamide.^[4] Consider performing small-scale reactions at various temperatures to find the optimal condition.^[1]
 - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears. Reaction times can vary, so periodic monitoring is crucial.^[2]

- Possible Cause: Inefficient Cyclization

- Solution: Ensure that water, a byproduct of the cyclization, is effectively removed during the reaction, as its presence can inhibit the reaction.

2. Product Purification Issues

- Question: My crude product is impure. What is the best method for purifying **7-Methoxyquinazolin-4(1H)-one?**
- Answer: Recrystallization and column chromatography are the most common and effective purification techniques for quinazolinone derivatives.

- Recrystallization:

- Solvent Selection: An ideal solvent will dissolve the compound when hot but not when cold.^[5] For quinazolinone derivatives, ethanol, methanol, and ethyl acetate are often good choices.^[2] Small-scale solubility tests are recommended to identify the best solvent or solvent system.
 - Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room

temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[2]

- Column Chromatography:

- Stationary Phase: Silica gel is the most commonly used stationary phase.[1]
- Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted based on the separation observed on TLC.[2] A typical mobile phase could be a gradient of ethyl acetate in hexane.
- Procedure: Pack the column with silica gel slurried in the initial eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.[1][6]

3. Difficulty Monitoring the Reaction

- Question: How can I effectively monitor the progress of my reaction?
- Answer: Thin Layer Chromatography (TLC) is an essential technique for monitoring the reaction.
 - Procedure:
 - Prepare a TLC plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
 - Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
 - Visualize the spots under UV light.
 - The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Quantitative Data

Below is a summary of typical characterization data for **7-Methoxyquinazolin-4(1H)-one**. Note that exact values may vary slightly depending on the instrumentation and experimental conditions.

Parameter	Value
Molecular Formula	C ₉ H ₈ N ₂ O ₂
Molecular Weight	176.17 g/mol
Melting Point	Data not consistently available in the searched literature.
¹ H NMR	See detailed spectrum interpretation below.
¹³ C NMR	See detailed spectrum interpretation below.
IR (Infrared) Spectroscopy	See detailed spectrum interpretation below.
Mass Spectrometry (MS)	See detailed spectrum interpretation below.

Spectral Data Interpretation

- ¹H NMR (Proton NMR):
 - Expect signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system.
 - A singlet for the methoxy group (O-CH₃) will likely appear around 3.9-4.0 ppm.
 - A broad singlet for the N-H proton will also be present, likely at a higher chemical shift.
- ¹³C NMR (Carbon NMR):
 - A peak for the carbonyl carbon (C=O) is expected in the range of 160-180 ppm.[7]
 - Signals for the aromatic carbons will be in the range of 110-150 ppm.
 - The methoxy carbon (O-CH₃) will appear around 55-60 ppm.[8]
- IR (Infrared) Spectroscopy:

- A strong absorption band for the C=O (carbonyl) stretch is expected around 1650-1700 cm^{-1} .
- N-H stretching vibrations will appear as a broad band in the region of 3200-3400 cm^{-1} .
- C-O stretching for the methoxy group will be observed around 1000-1300 cm^{-1} .
- C=C and C=N stretching vibrations from the aromatic rings will be seen in the 1400-1600 cm^{-1} region.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) should be observed at $\text{m/z} = 176$.
 - Common fragmentation patterns for quinazolinones may involve the loss of CO, and fragmentation of the methoxy group.[9][10]

Experimental Protocols

Synthesis of **7-Methoxyquinazolin-4(1H)-one** (Adapted from Niementowski Reaction)

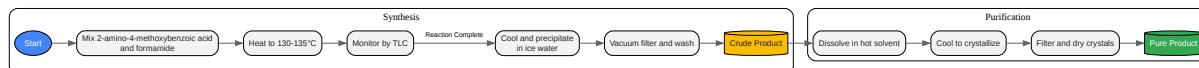
This protocol describes the synthesis of **7-Methoxyquinazolin-4(1H)-one** from 2-amino-4-methoxybenzoic acid and formamide.

- Materials:
 - 2-amino-4-methoxybenzoic acid
 - Formamide
- Procedure:
 - In a round-bottom flask, combine 2-amino-4-methoxybenzoic acid (1 equivalent) with an excess of formamide (e.g., 4-5 equivalents).[4]
 - Heat the reaction mixture to 130-135°C and maintain this temperature with stirring.[4]
 - Monitor the reaction progress by TLC until the starting material is consumed.

- Cool the reaction mixture to room temperature.
- Pour the mixture into ice water to precipitate the crude product.
- Collect the solid by vacuum filtration and wash with cold water.
- Dry the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]

Visualizations

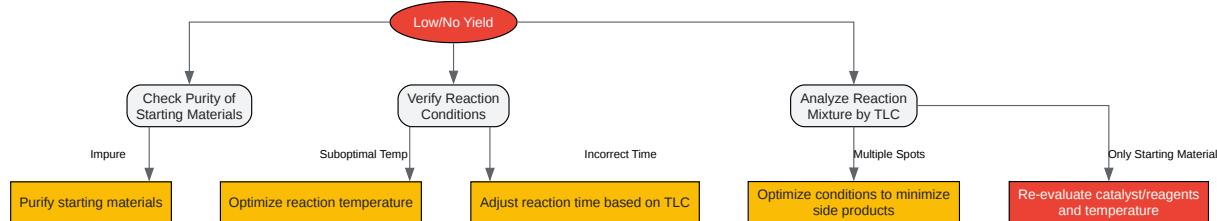
Experimental Workflow: Synthesis and Purification



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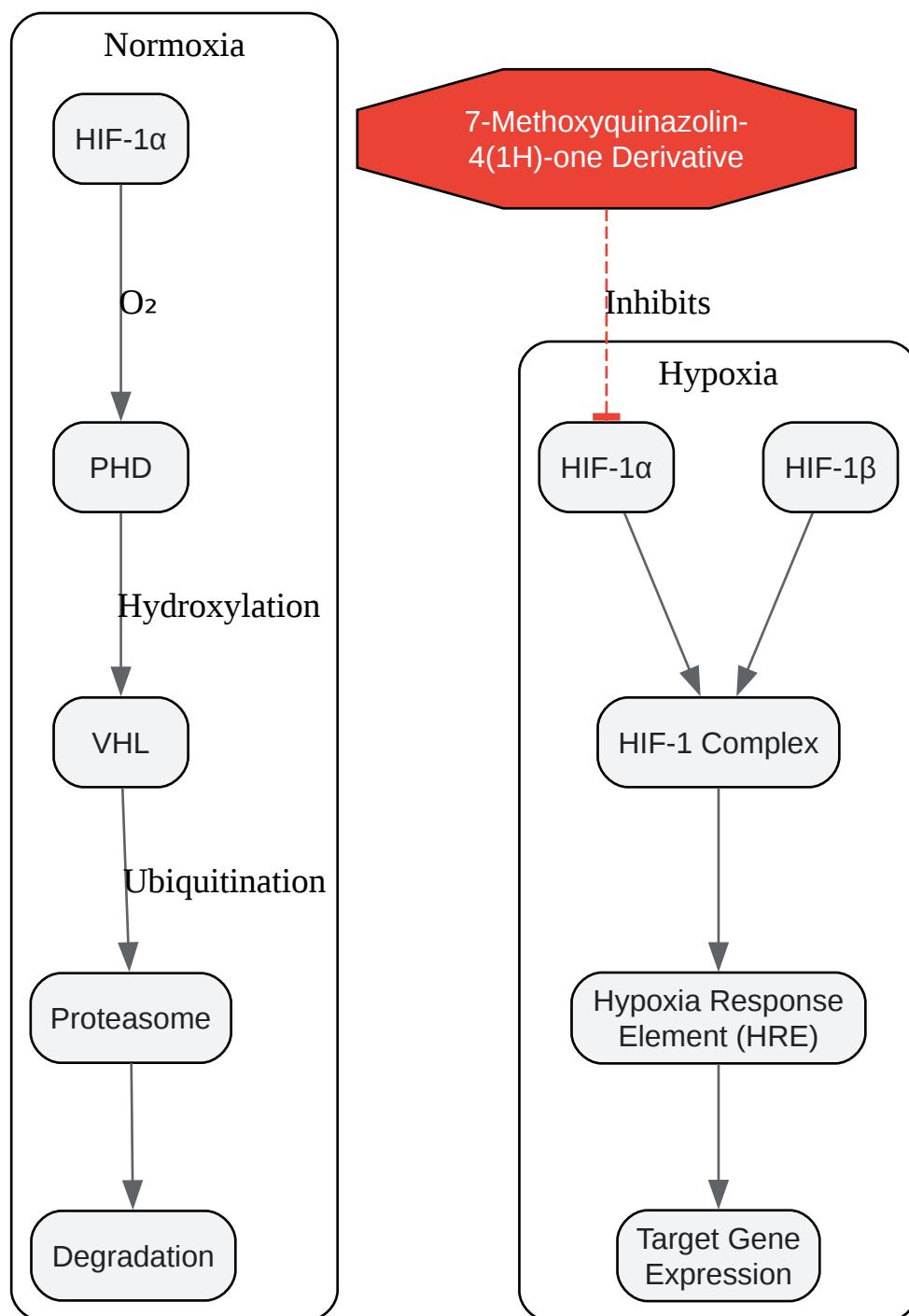
Caption: Workflow for the synthesis and purification of **7-Methoxyquinazolin-4(1H)-one**.

Troubleshooting Logic: Low Product Yield

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Caption: A logical guide for troubleshooting low product yield in synthesis.

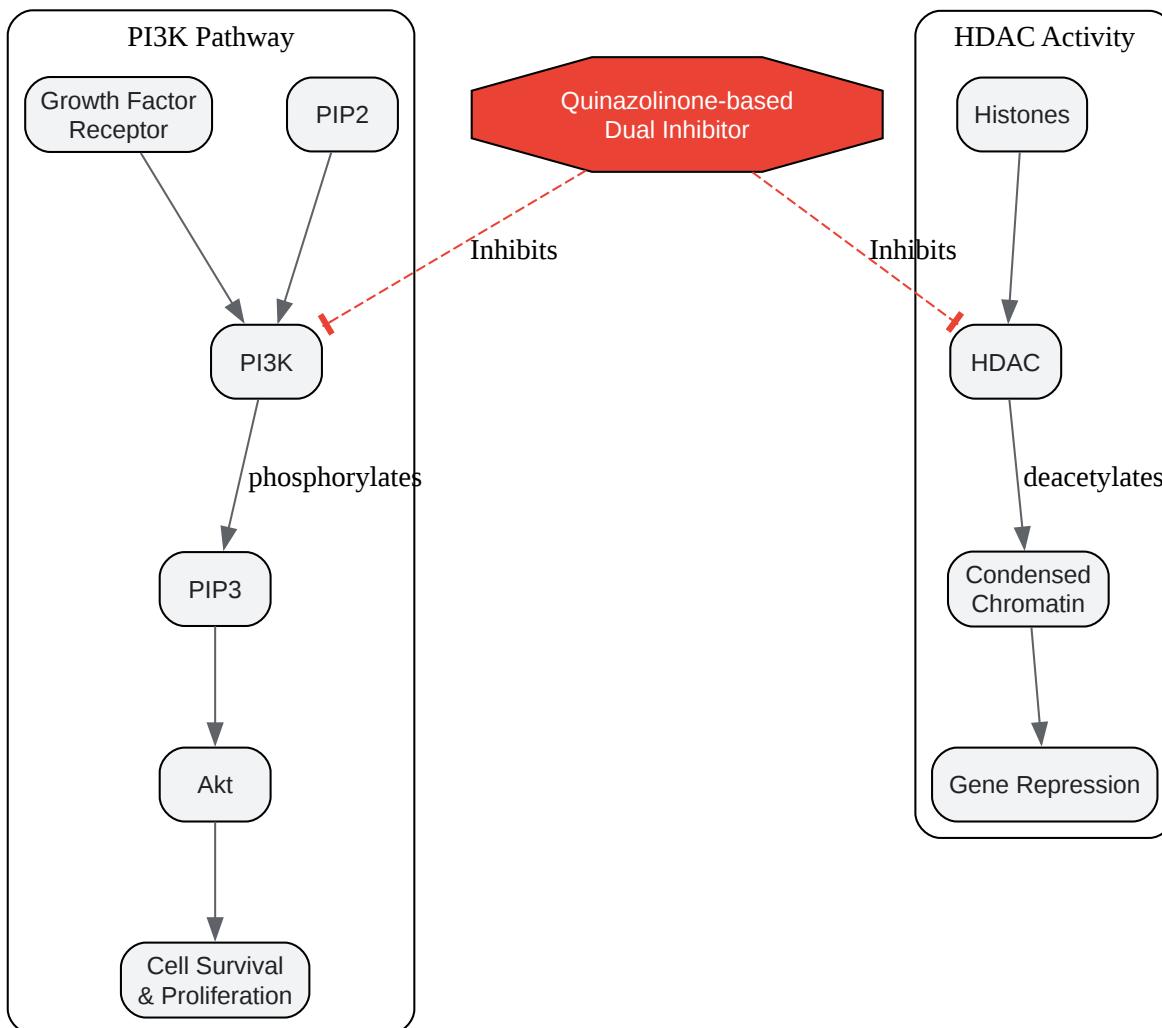
Signaling Pathway: HIF-1 α Inhibition



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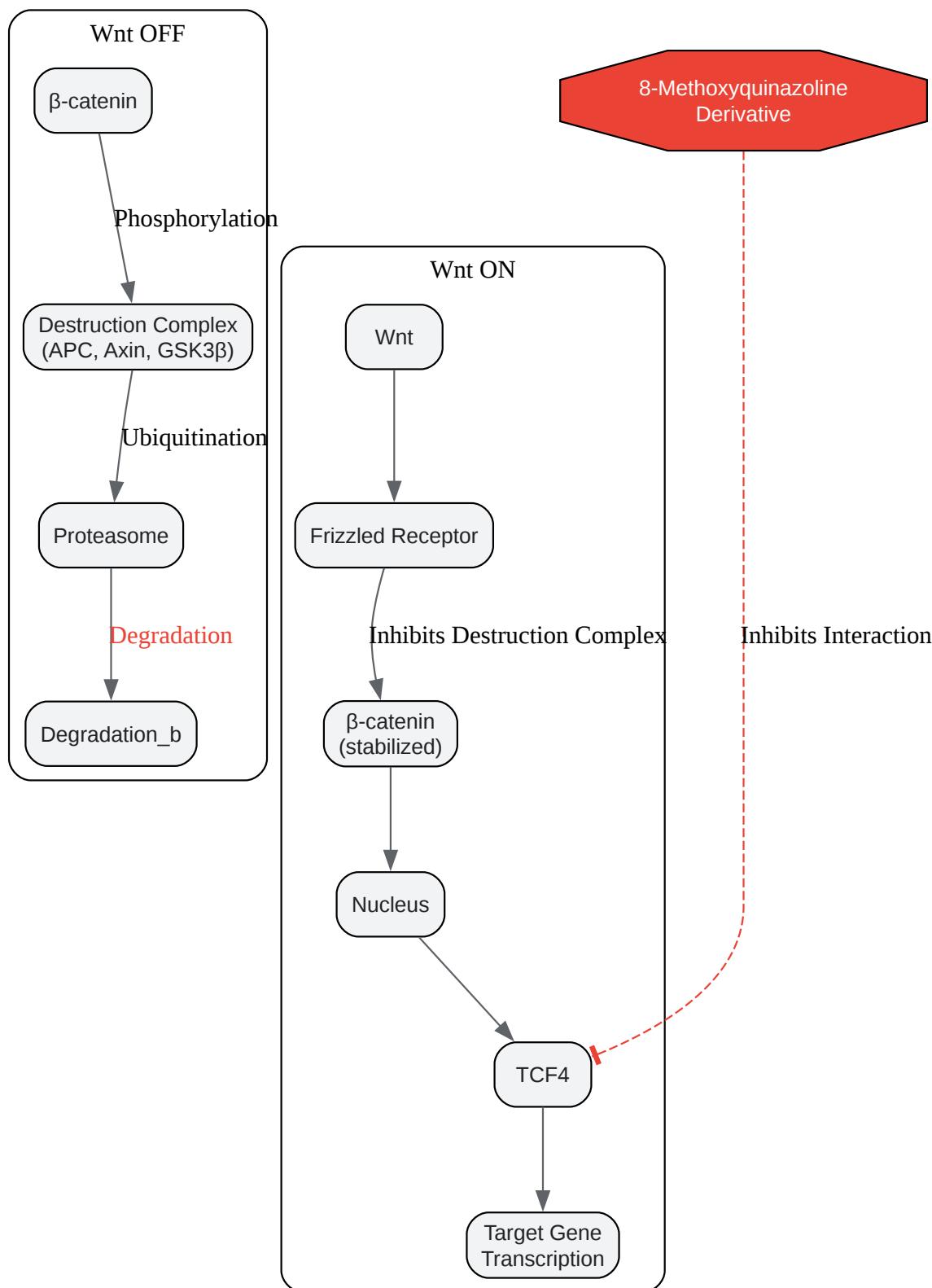
Caption: Inhibition of the HIF-1α signaling pathway by quinazolinone derivatives.

Signaling Pathway: PI3K/HDAC Inhibition

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Caption: Dual inhibition of PI3K and HDAC signaling pathways.

Signaling Pathway: β -catenin/TCF4 Inhibition



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Caption: Inhibition of the β -catenin/TCF4 signaling pathway.

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